molecular formula C7H4N2OS B11755296 Thiazolo[4,5-b]pyridine-6-carbaldehyde

Thiazolo[4,5-b]pyridine-6-carbaldehyde

Cat. No.: B11755296
M. Wt: 164.19 g/mol
InChI Key: KJJKFIUCVSLVNX-UHFFFAOYSA-N
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Description

Thiazolo[4,5-b]pyridine-6-carbaldehyde (CAS 1367917-16-5) is a high-value chemical building block incorporating a fused thiazole-pyridine heterocyclic system, a privileged scaffold in drug discovery. This compound features a reactive aldehyde functional group that allows for versatile chemical transformations, making it an essential intermediate for synthesizing more complex molecular architectures. Its primary research application lies in medicinal chemistry, where it serves as a precursor for the development of novel bioactive molecules. Specifically, derivatives of the thiazolo[4,5-b]pyridine core have been synthesized and evaluated for their antitumor efficacy, showing promising activity against breast cancer cell lines such as MCF-7 in comparative studies with standard chemotherapeutic agents . The compound enables access to diverse heterocyclic systems, including 4,5-dihydrothiazolo[4,5-b]pyridine derivatives, which are of significant interest in the search for new therapeutic agents . Researchers utilize this aldehyde in multi-step synthetic routes, often involving condensation or cyclization reactions, to create libraries of compounds for biological screening. This compound is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4N2OS

Molecular Weight

164.19 g/mol

IUPAC Name

[1,3]thiazolo[4,5-b]pyridine-6-carbaldehyde

InChI

InChI=1S/C7H4N2OS/c10-3-5-1-6-7(8-2-5)9-4-11-6/h1-4H

InChI Key

KJJKFIUCVSLVNX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1SC=N2)C=O

Origin of Product

United States

Synthetic Methodologies for Thiazolo 4,5 B Pyridine 6 Carbaldehyde and Its Analogues

Strategies for Core Thiazolo[4,5-b]pyridine (B1357651) Ring System Construction

The assembly of the fundamental thiazolo[4,5-b]pyridine structure is achieved through various synthetic routes, including classical cyclocondensation reactions and modern catalyzed processes. These methods offer pathways to a wide range of substituted analogs.

Cyclocondensation reactions are a cornerstone in the synthesis of the thiazolo[4,5-b]pyridine system. These methods involve the formation of the fused pyridine (B92270) ring from acyclic or heterocyclic precursors through intramolecular or intermolecular condensation steps.

While specific examples of [3+3]-cyclization reactions for the direct synthesis of the thiazolo[4,5-b]pyridine core are not extensively detailed in recent literature, the general principles of this approach involve combining a three-atom fragment with another three-atom component integrated into a thiazole (B1198619) precursor. This strategy is a powerful tool in heterocyclic chemistry for constructing six-membered rings.

A prevalent strategy for constructing the thiazolo[4,5-b]pyridine scaffold is the annulation, or fusion, of a pyridine ring onto an existing thiazole or thiazolidine (B150603) derivative. dmed.org.uaosi.lv This approach allows for broad functionalization possibilities. dmed.org.ua

One such method involves a one-pot Michael addition and cyclo-elimination cascade. Starting with 3-benzyl-4-thiazolidine-2-thione, a Knoevenagel condensation with an aromatic aldehyde yields an α,β-unsaturated ketone intermediate. This intermediate then acts as a Michael acceptor for a carbanion, such as one derived from malononitrile (B47326) or ethyl cyanoacetate (B8463686). The resulting adduct undergoes intramolecular cyclization and elimination to form the target thiazolo[4,5-b]pyridine. dmed.org.ua

Another route utilizes N-cyanothioimidate salts, which react with methyl bromocrotonate in the presence of sodium hydride. This reaction initially forms a 3-(4-aminothiazol-5-yl)acrylate intermediate, which, upon heating, undergoes in situ intramolecular cyclization to yield 2-substituted thiazolo[4,5-b]pyridin-5(4H)-ones. dmed.org.ua

Starting Material(s)Reagents/ConditionsProduct TypeReference
3-Benzyl-4-thiazolidine-2-thione, Aromatic aldehyde, MalononitrileKnoevenagel condensation, Michael addition, Cyclization-eliminationThiazolo[4,5-b]pyridines dmed.org.ua
N-cyanothioimidate salt, Methyl bromocrotonateNaH, Heat2-Substituted thiazolo[4,5-b]pyridin-5(4H)-ones dmed.org.ua
2-Aminopyridine-3-thiol, Acryloylbenzaldehyde derivativeZnO nanoparticles, Ethanol (B145695), RTThiazolo[4,5-b]pyridine derivative dmed.org.ua

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex heterocyclic systems like thiazolo[4,5-b]pyridines from simple starting materials in a single step. dmed.org.ua

One example involves the reaction of 2-(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)thiazol-4(5H)-one, malononitrile, and an aldehyde (such as furfural (B47365) or salicylic (B10762653) aldehyde) in 1,4-dioxane. This MCR yields highly functionalized 5-amino-4,7-dihydrothiazolo[4,5-b]pyridine-6-carbonitriles. dmed.org.ua The Groebke–Blackburn–Bienaymé (GBB) reaction, a well-known isocyanide-based MCR, is another powerful tool for generating fused imidazoles and has been adapted for related heterocyclic systems, showcasing the potential of MCRs in this field. nih.gov

Reactant 1Reactant 2Reactant 3Product TypeReference
Thiazol-4(5H)-one derivativeMalononitrileAldehyde5-Amino-4,7-dihydrothiazolo[4,5-b]pyridine-6-carbonitriles dmed.org.ua

Domino reactions, where multiple bond-forming events occur sequentially in a single pot without isolating intermediates, provide a sophisticated method for assembling the thiazolo[4,5-b]pyridine core. A notable example is a combinatorial method utilizing a domino sequence of S(N)2, Thorpe-Ziegler, and Thorpe-Guareschi reactions. epa.govresearchgate.net

This process involves the reaction of cyanoacetamide, heterocumulenes (like isothiocyanates), and ethyl-4-chloroacetoacetate. The sequence is initiated by an S(N)2 reaction, followed by an intramolecular Thorpe-Ziegler cyclization to form a dihydropyridine (B1217469) intermediate, which then undergoes a Thorpe-Guareschi reaction to yield the final substituted thiazolo[4,5-b]pyridine. epa.govresearchgate.net These products can be further elaborated in subsequent domino reactions to create even more complex fused systems. epa.gov

ReactantsDomino SequenceProduct TypeReference
Cyanoacetamide, Isothiocyanate, Ethyl-4-chloroacetoacetateS(N)2 → Thorpe–Ziegler → Thorpe–GuareschiSubstituted thiazolo[4,5-b]pyridines epa.govresearchgate.net

The introduction of a carbaldehyde or carboxylic acid group at the 6-position of the thiazolo[4,5-b]pyridine ring system often requires precursors that can be synthesized using modern catalytic methods. Palladium-catalyzed carbonylation is a powerful technique for this purpose, allowing for the direct incorporation of a carbonyl group. liv.ac.ukmdpi.com

This type of reaction typically involves the coupling of an aryl halide or triflate with carbon monoxide in the presence of a palladium catalyst. mdpi.comresearchgate.net The reaction can be tailored to produce various carbonyl-containing compounds, including aldehydes, ketones, and carboxylic acid derivatives, by choosing the appropriate nucleophile and reaction conditions. mdpi.com For instance, the formylation of heteroaromatic bromides to produce the corresponding carboxaldehydes can be achieved using syngas (a mixture of CO and H₂) with a palladium acetate (B1210297) catalyst. researchgate.net Similarly, carboxylic acids can be synthesized via hydroxycarbonylation of olefins or from aryl halides using water as the nucleophile. researchgate.net

While specific examples of palladium-catalyzed carbonylation directly on a pre-formed thiazolo[4,5-b]pyridine-6-halide are not prominently featured, the general applicability of these methods is well-established for a wide range of heterocyclic systems. liv.ac.ukresearchgate.netresearchgate.net The process would involve a catalytic cycle initiated by the oxidative addition of the palladium(0) catalyst to the C-X bond (where X is a halide or triflate) on the pyridine ring. This is followed by migratory insertion of carbon monoxide and subsequent reaction with a suitable nucleophile (e.g., a hydride source for aldehydes, water for carboxylic acids) to yield the final product and regenerate the catalyst. liv.ac.uk

Substrate TypeReagentsProductCatalyst SystemReference
(Hetero)Aryl BromideSyngas (CO/H₂), Tributylamine(Hetero)Aryl CarboxaldehydePd(OAc)₂, PPh₃ researchgate.net
Aryl HalideCO, WaterAryl Carboxylic AcidPalladium-based catalyst researchgate.net
Aryl HalideCO, DMAPAroyl-DMAP saltsPd/PtBu₃ researchgate.net

Oxidative Functionalization Pathways

A direct method for introducing the aldehyde functionality at the C-6 position involves the oxidation of a precursor, such as a 6-methylthiazolo[4,5-b]pyridine. A common and effective reagent for the oxidation of activated methyl groups, particularly on heterocyclic systems, is selenium dioxide (SeO₂). chemicalbook.comnih.gov This method, known as the Riley oxidation, can convert a methyl group adjacent to a heteroaromatic ring directly into an aldehyde. chemicalbook.com The reaction typically proceeds by heating the substrate with a stoichiometric amount of SeO₂ in a suitable solvent like dioxane or a mixture of water and dioxane. caltech.edu While direct oxidation of alcohols to aldehydes is a standard transformation, the SeO₂-mediated oxidation of a methyl group offers a more direct route from an easily accessible precursor.

Functional Group Interconversions at the C-6 Position and Beyond

The C-6 carbaldehyde can be accessed through the manipulation of other functional groups on the thiazolo[4,5-b]pyridine ring. These interconversions provide alternative synthetic pathways, often starting from more stable or accessible precursors like carboxylic acids or their derivatives.

Transformation of Carboxylic Acid Derivatives to Carbaldehyde

The conversion of a carboxylic acid to an aldehyde is a delicate process that requires careful control to prevent over-reduction to the corresponding alcohol. A common strategy involves a two-step sequence: conversion of the carboxylic acid to a more reactive derivative (like an ester or acyl chloride), followed by a controlled partial reduction.

For instance, Thiazolo[4,5-b]pyridine-6-carboxylic acid can be synthesized and then converted to its methyl ester. This ester serves as a key intermediate for the aldehyde. The synthesis of the carboxylic acid itself can be achieved through various ring-forming strategies or by functionalizing a pre-existing thiazolopyridine core. epa.gov

Selective Reduction Strategies

The selective reduction of carboxylic acid derivatives, such as esters or nitriles, to the aldehyde is a cornerstone of this synthetic approach. Di-isobutylaluminum hydride (DIBAL-H) is a widely used reagent for this purpose. masterorganicchemistry.comyoutube.com It is a bulky and powerful reducing agent that can reduce esters to aldehydes at low temperatures, typically -78 °C. masterorganicchemistry.com The low temperature is crucial to prevent the over-reduction of the newly formed aldehyde to the primary alcohol. masterorganicchemistry.com The reaction mechanism involves the coordination of the aluminum center to the ester carbonyl, followed by hydride delivery to form a stable hemiacetal intermediate which, upon aqueous workup, hydrolyzes to the desired aldehyde. youtube.com

PrecursorReagentConditionsProductKey Features
Methyl thiazolo[4,5-b]pyridine-6-carboxylateDIBAL-H-78 °C, Toluene/DCMThiazolo[4,5-b]pyridine-6-carbaldehydeStops at the aldehyde stage; prevents over-reduction. masterorganicchemistry.com
Thiazolo[4,5-b]pyridine-6-carbonitrileDIBAL-HLow Temperature, then hydrolysisThis compoundProvides an alternative route from a nitrile precursor. masterorganicchemistry.com

Nucleophilic Acyl Substitution and Amidation Reactions

The carboxylic acid group at the C-6 position and its derivatives are susceptible to nucleophilic acyl substitution, allowing for the synthesis of a variety of analogues, most notably amides. These reactions typically involve the activation of the carboxylic acid followed by the addition of an amine. Common coupling agents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) often in the presence of additives like HOBt (hydroxybenzotriazole) and a base.

The synthesis of thiazolo[5,4-b]pyridine-2-carboxamides has been achieved through the oxidation of monothiooxamides, demonstrating the accessibility of amide functionalities on this heterocyclic system. researchgate.net The direct amide coupling of a carboxylic acid provides a versatile method to introduce a wide range of substituents, which can be critical for structure-activity relationship (SAR) studies in medicinal chemistry. nih.gov

ReactantsCoupling AgentsProduct
Thiazolo[4,5-b]pyridine-6-carboxylic acid, Primary/Secondary AmineEDC, HOBt, DIPEAThiazolo[4,5-b]pyridine-6-carboxamide derivative
Thiazolo[4,5-b]pyridine-6-acyl chloride, Primary/Secondary AmineAmine (acts as nucleophile and base)Thiazolo[4,5-b]pyridine-6-carboxamide derivative

Alkylation and Acylation of Heterocyclic Nitrogen Atoms

The nitrogen atoms within the thiazolo[4,5-b]pyridine core, both in the pyridine and thiazole rings, are potential sites for alkylation or acylation. These modifications can significantly alter the electronic properties and biological activity of the molecule. Alkylation can be achieved using alkyl halides in the presence of a base. For the related imidazo[4,5-b]pyridine system, N-alkylation has been demonstrated to be an important pathway for creating new derivatives. researchgate.net

Furthermore, the pyridine nitrogen can be oxidized to an N-oxide. youtube.com This transformation activates the pyridine ring, particularly at the 2- and 4-positions, for both electrophilic and nucleophilic substitution reactions, offering additional avenues for functionalization. youtube.com

Advanced Synthetic Techniques

Modern synthetic chemistry offers several advanced techniques that can improve the efficiency, scalability, and environmental impact of synthesizing complex heterocyclic compounds like this compound.

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and improve yields. This technique has been successfully applied to the Friedländer annulation for the synthesis of thiazolo[4,5-b]pyridine derivatives on a solid phase. researchgate.netnih.gov

Solid-Phase Synthesis : This technique allows for the efficient construction of libraries of compounds by anchoring the starting material to a solid support. A traceless solid-phase synthesis of 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridines has been developed, which utilizes a Thorpe-Ziegler type cyclization followed by a microwave-assisted Friedländer protocol. researchgate.netnih.gov

Palladium-Catalyzed Cross-Coupling Reactions : Reactions like the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, are powerful tools for modifying the heterocyclic core. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction, catalyzed by palladium and a copper(I) co-catalyst, can be used to introduce alkynyl substituents onto a halogenated thiazolo[4,5-b]pyridine, which can then be further transformed into the target carbaldehyde. youtube.com

Multi-component and Domino Reactions : These reactions involve the combination of three or more starting materials in a single pot to form a complex product in a highly atom-economical fashion. The Friedländer synthesis, a reaction between a 2-amino(hetero)aromatic aldehyde or ketone and a compound containing an active methylene (B1212753) group, is a classic example that can be applied to construct the pyridine portion of the thiazolo[4,5-b]pyridine ring system. dmed.org.uawikipedia.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. nih.govtandfonline.comdavidpublisher.com This technology has been effectively applied to the synthesis of various nitrogen-containing heterocycles, including thiazole and pyridine derivatives. tandfonline.comnih.gov

The key advantages of microwave irradiation stem from its mechanism of direct heating of the solvent and reactants, which can lead to rapid temperature increases and overcome high activation barriers. In the context of thiazolo[4,5-b]pyridine synthesis, microwave heating has been successfully employed in crucial cyclization and condensation steps. For instance, the Friedländer annulation, a key reaction for forming the pyridine ring on a pre-existing thiazole core, can be significantly accelerated under microwave conditions. researchgate.net This approach was utilized in a solid-phase synthesis to produce thiazolopyridine resins. researchgate.net

Research on related heterocyclic systems demonstrates the dramatic impact of this technology. For example, the Hantzsch thiazole synthesis, when performed under microwave irradiation, resulted in product yields of 89–95% in just 30 minutes. nih.gov In contrast, the same reactions under conventional reflux conditions required 8 hours and yielded products in lower quantities that necessitated extensive purification. nih.gov Similarly, other studies have shown that reactions requiring several hours with conventional heating can be completed in minutes with microwave assistance, with yields increasing from a 76-84% range to 90-96%. tandfonline.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Hantzsch Thiazole Synthesis

ParameterConventional HeatingMicrowave Irradiation
Reaction Time8 hours30 minutes
Product YieldLower yieldsUp to 95%
PurificationRigorous purification requiredCleaner reaction profile
Reference nih.gov nih.gov

Solid-Phase Organic Synthesis (SPOS) Applications

Solid-phase organic synthesis (SPOS) is a cornerstone of modern medicinal chemistry, enabling the efficient construction of large libraries of related compounds for high-throughput screening. mdpi.comrsc.org This technique has been adeptly applied to the synthesis of substituted thiazolo[4,5-b]pyridine derivatives. researchgate.netnih.gov

The key steps in this synthetic route are:

Thiazole Formation : A Thorpe-Ziegler type cyclization between a solid-supported cyanocarbonimidodithioate and an α-halo ketone produces the resin-bound thiazole intermediate. researchgate.netnih.gov

Pyridine Annulation : The thiazole resin is then converted to the desired thiazolopyridine resin using the Friedländer protocol, a step that can be efficiently conducted under microwave irradiation. researchgate.net

Functionalization and Cleavage : The sulfide (B99878) group on the resin is oxidized to a sulfone, which then acts as a leaving group. A final nucleophilic desulfonative substitution with various amines introduces diversity at this position and simultaneously cleaves the target molecule from the solid support. researchgate.net

This methodology highlights the synergy between solid-phase techniques and microwave assistance to rapidly generate a diverse range of thiazolo[4,5-b]pyridine analogues. researchgate.net

Table 2: Key Stages in the Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Analogues

StepReactionPurposeSource
1Thorpe-Ziegler CyclizationFormation of the thiazole ring on the solid support. researchgate.netnih.gov
2Friedländer ProtocolAnnulation of the pyridine ring to the thiazole core. researchgate.net
3Oxidation (Sulfide to Sulfone)Activation for nucleophilic substitution. researchgate.net
4Nucleophilic Desulfonative SubstitutionIntroduction of final substituents and cleavage from resin. researchgate.net

Chemo- and Regioselective Synthesis Considerations

The construction of the thiazolo[4,5-b]pyridine scaffold requires careful control of chemo- and regioselectivity to ensure the formation of the correct isomer with the desired substitution pattern. The fusion of the pyridine and thiazole rings can theoretically result in different isomers, such as thiazolo[5,4-b]pyridine (B1319707), making regioselective synthesis crucial.

One primary strategy involves the annulation of a pyridine ring onto a pre-formed thiazole derivative. dmed.org.ua The outcome of such reactions is highly dependent on the reaction conditions, including the choice of base and catalyst. For instance, the synthesis of 6,7-dihydro-4H-thiazolo[4,5-b]pyridin-5-ones was optimized using a slight excess of sodium acetate (AcONa) and a catalytic amount of N-methylmorpholine to achieve the desired product. dmed.org.ua

An alternative regioselective approach is to begin with a substituted pyridine and construct the thiazole ring onto it. A successful synthesis of thiazolo[5,4-b]pyridine analogues started with commercially available 2,4-dichloro-3-nitropyridine. nih.gov The first step involved a selective nucleophilic substitution of the chlorine atom at the 4-position with morpholine, demonstrating high regioselectivity. This initial selective step dictates the final arrangement of the fused heterocyclic system, which is completed over a seven-step sequence. nih.gov

Multicomponent reactions also offer a pathway to specific regioisomers. The reaction between 2-(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)thiazol-4(5H)-one, malononitrile, and an aldehyde can afford specific 7-substituted 5-amino-thiazolo[4,5-b]pyridine-6-carbonitriles, highlighting how complex structures can be assembled with high selectivity in a single step. dmed.org.ua The explicit confirmation of the resulting regioisomer often requires advanced analytical techniques, such as 2D-NMR spectroscopy and X-ray crystallography. rsc.org

Table 3: Strategies for Regiocontrolled Synthesis of Thiazolopyridines

StrategyStarting Material ExampleKey Control ElementResulting ScaffoldSource
Pyridine AnnulationSubstituted ThiazoleChoice of base and catalyst (e.g., AcONa, N-methylmorpholine).Thiazolo[4,5-b]pyridine dmed.org.ua
Thiazole Annulation2,4-dichloro-3-nitropyridineSelective substitution at the C4 position of the pyridine ring.Thiazolo[5,4-b]pyridine nih.gov
Multicomponent ReactionThiazol-4(5H)-one, malononitrile, aldehydeInherent reactivity and cyclization pathway of the components.Substituted Thiazolo[4,5-b]pyridine dmed.org.ua

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and the connectivity between them.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it.

For instance, in the ¹H NMR spectrum of 5-Hydroxy-7-methyl-3-phenyl-3H-thiazolo[4,5-b]pyridin-2-one , the following signals are observed: a singlet at 2.51 ppm corresponding to the methyl group (CH₃), a multiplet between 7.28 and 7.45 ppm for the protons of the phenyl group (C₆H₅), a triplet at 6.96 ppm for the pyridine (B92270) proton, and a singlet at 8.67 ppm for the hydroxyl proton (OH).

Similarly, for 5-Hydroxy-7-methyl-3-p-tolyl-3H-thiazolo[4,5-b]pyridin-2-one , the spectrum shows a singlet at 2.49 ppm for the methyl group on the pyridine ring, another singlet at 2.67 ppm for the methyl group on the tolyl substituent, a singlet at 6.99 ppm for the pyridine proton, two doublets at 7.23 and 7.57 ppm for the protons of the p-tolyl group, and a singlet at 8.69 ppm for the hydroxyl proton.

The data for various derivatives highlight how substituents on the thiazolo[4,5-b]pyridine (B1357651) core influence the chemical shifts of the ring protons.

CompoundProton AssignmentChemical Shift (δ, ppm)Solvent
5-Hydroxy-7-methyl-3-phenyl-3H-thiazolo[4,5-b]pyridin-2-oneCH₃2.51 (s)DMSO-d₆
Py-H6.96 (t)
C₆H₅7.28-7.45 (m)
OH8.67 (s)
5-Hydroxy-7-methyl-3-p-tolyl-3H-thiazolo[4,5-b]pyridin-2-oneCH₃ (pyridine)2.49 (s)DMSO-d₆
CH₃ (tolyl)2.67 (s)
Py-H6.99 (s)
C₆H₄7.23 (d), 7.57 (d)
OH8.69 (s)
5-Hydroxy-3-(4-hydroxy-phenyl)-7-methyl-3H-thiazolo[4,5-b]pyridin-2-oneCH₃2.52 (s)DMSO-d₆
Py-H7.00 (s)
C₆H₄7.30 (d), 7.58 (d)
OH (pyridine)8.70 (s)
OH (phenyl)9.83 (s)
Table 1: Representative ¹H NMR Data for Substituted Thiazolo[4,5-b]pyridine Derivatives.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its bonding environment.

For 2-(2-(1-(4-(1,3-Dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinyl)-5-oxo-7-phenyl-4,5-dihydrothiazolo[4,5-b]pyridine-6-carbonitrile , the ¹³C NMR spectrum in DMSO-d₆ shows a range of signals corresponding to the different carbon environments in this complex molecule, including the methyl carbon at 14.2 ppm, and various aromatic and carbonyl carbons at higher chemical shifts up to 171.2 ppm.

In another example, N-[5-(4-Nitro-benzylidene)-4-oxo-2-thioxo-thiazolydine-3-yl]-2-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetamide , the ¹³C NMR spectrum displays signals for the two methyl groups on the pyridine ring, the methylene (B1212753) carbon of the acetamide group, and the various carbons of the aromatic and heterocyclic rings.

CompoundCarbon AssignmentChemical Shift (δ, ppm)Solvent
2-(2-(1-(4-(1,3-Dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinyl)-5-oxo-7-phenyl-4,5-dihydrothiazolo[4,5-b]pyridine-6-carbonitrileCH₃14.2DMSO-d₆
Aromatic/Heterocyclic C86.1, 95.4, 115.4, 116.0, 125.8, 127.2, 128.8, 130.1, 130.7, 131.4, 134.6, 137.8, 138.1, 139.3, 145.4, 150.3, 152.7
C=O164.1, 165.8, 171.2
3-(5-Allylsulfanyl- researchgate.netchemicalbook.comnuph.edu.uaoxadiazol-2-ylmethyl)-5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-oneCH₃-DMSO-d₆
CH₂-S-
CH₂-N-
Table 2: Representative ¹³C NMR Data for Substituted Thiazolo[4,5-b]pyridine Derivatives.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing the connectivity of atoms within a molecule. COSY spectra show correlations between protons that are coupled to each other, typically on adjacent carbons. HMBC spectra, on the other hand, show correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the molecular structure. While specific 2D NMR data for Thiazolo[4,5-b]pyridine-6-carbaldehyde is unavailable, these techniques are routinely applied in the structural elucidation of novel heterocyclic compounds.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.

The molecular weight of the parent researchgate.netchemicalbook.comThiazolo[4,5-b]pyridine is 136.18 g/mol nih.gov. For substituted derivatives, the molecular weight will increase accordingly. For example, the mass spectrum of 2-(4-(1-(2-(4-Phenyl-5-(phenyldiazenyl)thiazol-2-yl)hydrazono)ethyl)phenyl)-isoindoline-1,3-dione , a more complex thiazole-containing compound, shows a molecular ion peak (M⁺) at m/z 542, confirming its molecular weight.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups absorb IR radiation at characteristic frequencies.

For a hypothetical this compound, one would expect to see characteristic IR absorption bands for the aldehyde group, specifically a strong C=O stretching vibration around 1700 cm⁻¹ and C-H stretching vibrations for the aldehyde proton around 2720 and 2820 cm⁻¹. The aromatic C-H and C=C/C=N stretching vibrations of the thiazolopyridine ring system would also be present.

In the reported IR spectrum for 2-(2-(1-(4-(1,3-Dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinyl)-5-oxo-7-phenyl-4,5-dihydrothiazolo[4,5-b]pyridine-6-carbonitrile , characteristic peaks are observed at 3265 cm⁻¹ (N-H stretch), 2200 cm⁻¹ (C≡N stretch), 1706 cm⁻¹ (C=O stretch), and 1617 cm⁻¹ (C=N stretch). researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Conformation

While a crystal structure for this compound is not available, the structures of several derivatives have been determined. For example, the crystal structure of 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine has been reported, confirming the planar nature of the fused ring system and providing detailed bond length and angle information nih.gov. Similarly, the crystal structure of 2-cyclohexyl-1,3-thiazolo[4,5-b]pyridine has also been elucidated, showing the chair conformation of the cyclohexane ring. researchgate.net Such studies are crucial for confirming the connectivity of atoms and understanding the spatial arrangement of substituents on the thiazolo[4,5-b]pyridine core.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in the structural elucidation of novel compounds, providing a fundamental validation of a molecule's empirical formula by determining the mass percentages of its constituent elements. For this compound, this method is crucial to confirm the successful synthesis and purity of the compound. The technique quantitatively measures the amount of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), which are the elemental components of the target molecule.

The molecular formula for this compound is established as C₇H₄N₂OS. Based on this formula, the theoretical elemental composition can be calculated with high precision. These theoretical values serve as a benchmark against which experimentally obtained data are compared. A close correlation between the calculated and found percentages provides strong evidence for the correct atomic composition and, by extension, the empirical formula of the synthesized compound.

While specific experimental elemental analysis data for this compound is not widely reported in publicly available literature, the analysis of related Thiazolo[4,5-b]pyridine derivatives consistently demonstrates the utility of this method in their characterization. For instance, studies on various substituted Thiazolo[4,5-b]pyridine-2-ones report elemental analysis results that are in close agreement (typically within ±0.4%) with their calculated theoretical values, thereby confirming their respective molecular formulas.

The validation process involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured to determine the percentages of carbon, hydrogen, and nitrogen. Sulfur content is typically determined by other methods, such as titration or inductively coupled plasma (ICP) analysis, after the initial combustion.

The comparison between the theoretical and any forthcoming experimental data for this compound will be instrumental in unequivocally confirming its empirical and molecular formula.

Calculated Elemental Composition of this compound

To provide a basis for the validation of the empirical formula of this compound, the theoretical elemental composition has been calculated based on its molecular formula, C₇H₄N₂OS, and the atomic weights of its constituent elements.

The following interactive data table summarizes the calculated elemental percentages for Carbon, Hydrogen, Nitrogen, Oxygen, and Sulfur. This table will be updated to include experimental findings as they become available in scientific literature to provide a direct comparison for empirical formula validation.

Interactive Data Table: Elemental Composition of this compound

ElementSymbolAtomic Mass (amu)Moles in FormulaMolar Mass ( g/mol )Percentage (%)
CarbonC12.011784.07753.83
HydrogenH1.00844.0322.58
NitrogenN14.007228.01417.95
OxygenO15.999115.99910.25
SulfurS32.06132.0620.54
Total 164.182 100.00

Chemical Reactivity and Derivatization Strategies of Thiazolo 4,5 B Pyridine 6 Carbaldehyde

Reactivity of the Carbaldehyde Moiety

The aldehyde functional group is one of the most versatile in organic synthesis, and its reactivity in the context of the thiazolo[4,5-b]pyridine (B1357651) system is central to the derivatization of this scaffold. It readily undergoes nucleophilic addition, oxidation, and reduction, providing access to a wide array of functional groups.

Condensation reactions involving the carbaldehyde group are a cornerstone for extending the molecular framework.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270). orientjchem.org While direct studies on Thiazolo[4,5-b]pyridine-6-carbaldehyde are not prevalent, the Knoevenagel condensation has been successfully performed on analogous heterocyclic aldehydes, such as 2-methyl-thiazolo[4,5-b]pyrazines. nih.gov The reaction proceeds smoothly, indicating that the electronic properties of the fused thiazolo-azine system are compatible with this transformation. nih.gov The reaction typically involves mixing the aldehyde with an active methylene compound like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a catalyst. orientjchem.org This reaction is instrumental in creating α,β-unsaturated systems, which are valuable intermediates for further reactions like Michael additions. nih.gov

Schiff Base Formation: The reaction of the carbaldehyde with primary amines to form imines (Schiff bases) is a fundamental transformation. This reaction has been demonstrated with related pyridine carboxaldehydes, such as 4-pyridine carboxaldehyde, which reacts with 3-aminopyridine (B143674) in ethanol (B145695) to form the corresponding Schiff base ligand. jocpr.com This suggests that this compound will readily react with various primary amines under mild conditions, typically involving refluxing in an alcoholic solvent, to yield a diverse library of imine derivatives. These derivatives are significant in coordination chemistry and as precursors for synthesizing other heterocyclic systems. jocpr.comresearchgate.net

Table 1: Examples of Condensation Reactions on Related Heterocyclic Aldehydes

Aldehyde ReactantActive Methylene/Amine ReactantCatalyst/SolventProduct TypeReference(s)
Various BenzaldehydesMalononitrileCalcium Ferrite NPs / Solvent-freeArylidene Malononitrile orientjchem.org
4-Pyridine Carboxaldehyde3-AminopyridineEthanol (reflux)Schiff Base jocpr.com
SyringaldehydeMalonic AcidPiperidine / Ethyl Acetate (B1210297)Cinnamic Acid Derivative tue.nl
2-Methyl-thiazolo[4,5-b]pyrazinesAldehydesNot specifiedOlefin nih.gov

The aldehyde group can be readily oxidized to the corresponding carboxylic acid. This transformation is a common step in modifying the electronic and steric properties of a molecule. For analogous heterocyclic systems like researchgate.netthieme-connect.comudayton.eduTriazolo[1,5-a]pyridine-6-carbaldehyde, the aldehyde is oxidized to a carboxylic acid, which serves as a building block for further synthesis. Standard oxidizing agents such as potassium permanganate (B83412) or hydrogen peroxide can be employed for this purpose. The resulting Thiazolo[4,5-b]pyridine-6-carboxylic acid is a valuable intermediate, for instance, in the synthesis of amides via coupling reactions or other ester derivatives. A synthetic method for producing thiazolo[4,5-b]pyridyl-6-carboxylic acid has been patented, highlighting its utility. scispace.com

Reduction of the carbaldehyde group provides access to primary alcohols or, under more stringent conditions, to the fully reduced methyl group. The reduction to a primary alcohol is typically achieved with high selectivity using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This transformation is documented for similar structures such as researchgate.netthieme-connect.comudayton.eduTriazolo[1,5-a]pyridine-6-carbaldehyde. The resulting hydroxymethyl group can be used for subsequent ether or ester formation, or as a directing group in other reactions. Complete reduction to the 6-methyl-thiazolo[4,5-b]pyridine would require harsher conditions, for example, through a Wolff-Kishner or Clemmensen reduction, after converting the aldehyde to a hydrazone or performing the reaction in strong acid, respectively.

Table 2: Common Reagents for Oxidation and Reduction of the Aldehyde Moiety

TransformationReagent(s)Product Functional GroupReference(s)
OxidationPotassium Permanganate (KMnO₄), Hydrogen Peroxide (H₂O₂)Carboxylic Acid (-COOH)
ReductionSodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄)Primary Alcohol (-CH₂OH)

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by organometallic reagents such as Grignard reagents (R-MgX) or organolithium compounds (R-Li). This reaction results in the formation of a secondary alcohol upon workup. The addition of Grignard reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction. nih.gov While direct examples on this compound are scarce, studies on other pyridinium (B92312) salts and aldehydes show that these additions are generally efficient, leading to functionalized dihydropyridines or the expected alcohol products. rug.nlnih.gov This strategy allows for the introduction of a wide variety of alkyl, aryl, or vinyl substituents at the carbon atom of the original aldehyde group, significantly increasing molecular complexity.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring within the thiazolo[4,5-b]pyridine system is inherently electron-deficient due to the electronegativity of the nitrogen atom. This makes it generally resistant to electrophilic aromatic substitution (EAS) reactions like nitration, halogenation, or Friedel-Crafts reactions. researchgate.net The nitrogen atom deactivates the ring towards attack by electrophiles, and under the strongly acidic conditions often required for EAS, the pyridine nitrogen is protonated, further increasing this deactivation. rsc.org

If substitution were to occur, it would be predicted to happen at positions meta to the pyridine nitrogen (C-5 and C-7) and ortho/para to the activating influence of the fused thiazole (B1198619) ring's sulfur and nitrogen atoms. However, the deactivating effect of the pyridine nitrogen is typically dominant. Studies on pyridine itself show that EAS is difficult and requires harsh conditions. researchgate.net Similarly, the related electron-deficient thiazolo[5,4-d]thiazole (B1587360) ring system is generally inert to electrophiles but can undergo halogenation under specific conditions, such as using a bromine-pyridine mixture. udayton.eduresearchgate.net Therefore, achieving electrophilic substitution on the pyridine portion of this compound would likely require forcing conditions or the presence of strong activating groups on the ring.

Nucleophilic Aromatic Substitution on the Thiazole Ring

The thiazole ring is an electron-rich five-membered heterocycle and is generally not susceptible to nucleophilic aromatic substitution (SNA_r) unless an activating group or a good leaving group is present at one of the ring carbons. In the fused thiazolo[4,5-b]pyridine system, the pyridine ring is the more electron-deficient partner, making it the more likely site for nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C-7 and C-5). stackexchange.com

Direct nucleophilic attack on the thiazole ring (at C-2) of the parent Thiazolo[4,5-b]pyridine is not a favored process. Synthetic routes to this scaffold often involve building the thiazole ring onto a pre-functionalized pyridine. dmed.org.ua For SNA_r to occur on the thiazole ring, a derivative bearing a suitable leaving group, such as a halogen at the C-2 position, would be necessary. In such a case, a nucleophile could displace the leaving group to afford 2-substituted thiazolo[4,5-b]pyridines.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. In the context of this compound, the electron-deficient nature of the pyridine ring and the presence of the aldehyde functionality can influence its participation in various cycloaddition pathways.

One of the most well-known cycloaddition reactions is the [4+2] cycloaddition, or Diels-Alder reaction. While specific examples involving this compound as either the diene or dienophile are not extensively documented in readily available literature, the general principles of cycloaddition suggest potential reactivity. The pyridine ring itself can, under certain conditions, act as a diene, leading to the formation of bicyclic adducts. The reaction's feasibility would depend on the electronic nature of the dienophile and the reaction conditions, such as temperature and the use of catalysts.

Another important class of cycloadditions is the [2+2] cycloaddition, which typically occurs under photochemical conditions to form four-membered rings. youtube.com The aldehyde group of this compound could potentially participate in [2+2] photocycloadditions with alkenes, leading to the formation of oxetane (B1205548) rings. This reaction would provide a direct method for introducing a four-membered heterocyclic ring system onto the thiazolopyridine scaffold.

Furthermore, [6+2] cycloadditions, involving a six-pi-electron system and a two-pi-electron system, could also be envisioned. youtube.com The extended π-system of the thiazolopyridine core might participate in such reactions, leading to the formation of larger ring systems. The feasibility and outcome of these reactions are highly dependent on the specific reactants and conditions employed. youtube.com

Cycloaddition TypePotential ReactantsPotential Product
[4+2] CycloadditionThiazolo[4,5-b]pyridine core as diene, electron-rich alkene as dienophileBicyclic adduct
[2+2] CycloadditionAldehyde group, alkeneOxetane derivative
[6+2] CycloadditionThiazolopyridine π-system, alkene/alkyneFused eight-membered ring

Ring-Opening and Rearrangement Processes

The stability of the thiazolopyridine ring system generally makes ring-opening reactions challenging. However, under specific conditions or with appropriate substitution, such transformations can occur, leading to novel molecular architectures. For instance, treatment with strong nucleophiles or under reductive conditions could potentially lead to the cleavage of the thiazole or pyridine ring.

Rearrangement processes, on the other hand, can be a valuable strategy for accessing isomeric structures or more complex molecular frameworks. While specific examples for this compound are not prominently reported, related heterocyclic systems are known to undergo rearrangements. For instance, acid-catalyzed or photo-induced rearrangements could potentially lead to the migration of substituents or the reorganization of the heterocyclic core.

Strategic Functionalization for Structural Diversity

The functionalization of the Thiazolo[4,5-b]pyridine scaffold is a key strategy for modulating its physicochemical and biological properties. The presence of the aldehyde group at the 6-position provides a versatile handle for a wide range of chemical transformations.

The aldehyde can readily undergo nucleophilic addition reactions with various nucleophiles, such as Grignard reagents or organolithium compounds, to afford secondary alcohols. Subsequent oxidation of these alcohols can provide the corresponding ketones.

Condensation reactions of the aldehyde with amines or hydrazines can lead to the formation of imines and hydrazones, respectively. These reactions are fundamental in the construction of more complex derivatives and are often employed in the synthesis of pharmacologically active compounds. For instance, the synthesis of various thiazolo[5,4-b]pyridine (B1319707) derivatives, an isomer of the title compound, has been achieved through multi-step sequences involving the functionalization of the pyridine ring. nih.gov

The aldehyde group can also be oxidized to a carboxylic acid, providing another key functional group for further derivatization, such as esterification or amidation. The resulting Thiazolo[4,5-c]pyridine-6-carboxylic acid is a valuable intermediate for creating diverse libraries of compounds. nih.gov

Furthermore, the thiazolopyridine core itself can be functionalized. For example, electrophilic aromatic substitution reactions could potentially introduce substituents onto the pyridine ring, although the reactivity will be influenced by the deactivating effect of the fused thiazole ring and the aldehyde group. Modern synthetic techniques, including multi-component reactions and intramolecular cyclizations, have been developed to construct the thiazolo[4,5-b]pyridine bicyclic scaffold, allowing for the introduction of various functional groups. dmed.org.uadmed.org.ua The functionalization at different positions of the thiazolo[5,4-b]pyridine scaffold has been explored to identify novel inhibitors for kinases like c-KIT and PI3K. nih.govnih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to analyze the electronic properties of molecules. These studies provide insights into the molecule's reactivity, stability, and intermolecular interaction potential. researchgate.net For thiazole (B1198619) and pyridine-containing heterocycles, DFT is used to calculate key electronic descriptors. nih.gov

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a smaller gap suggests higher reactivity. nih.gov

Other calculated parameters include chemical hardness (η) and softness (σ), which measure the molecule's resistance to change in its electron distribution. A higher hardness value indicates greater stability. nih.gov Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Key Quantum Chemical Descriptors and Their Significance

Descriptor Symbol Significance in Drug Design
Highest Occupied Molecular Orbital Energy EHOMO Indicates electron-donating capability; important for interactions with electron-deficient sites in receptors. researchgate.net
Lowest Unoccupied Molecular Orbital Energy ELUMO Indicates electron-accepting capability; important for interactions with electron-rich sites in receptors. researchgate.net
HOMO-LUMO Energy Gap ΔE Represents chemical reactivity and stability. A smaller gap implies higher reactivity. nih.gov
Chemical Hardness η Measures resistance to deformation of electron cloud; higher hardness correlates with lower reactivity. nih.gov

These quantum chemical studies are crucial for understanding the intrinsic electronic nature of the thiazolopyridine scaffold, which underpins its interaction with biological targets.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are vital for understanding the dynamic behavior of a ligand when it binds to a protein target. MD simulations provide a detailed view of the stability of the ligand-protein complex over time. nih.gov

For instance, in a study of thiazolo[3,2-a]pyridine derivatives as potential anti-diabetic agents, MD simulations were run for 80 nanoseconds to assess the stability of the docked compound within the active site of the α-amylase enzyme. nih.gov The stability was evaluated by monitoring the Root-Mean-Square Deviation (RMSD) of the protein-ligand complex. A stable complex is indicated when the RMSD value reaches a plateau with minimal fluctuations. nih.gov

Furthermore, the Root-Mean-Square Fluctuation (RMSF) is calculated for individual amino acid residues to identify which parts of the protein interact most significantly with the ligand. nih.gov In the aforementioned study, RMSF analysis identified key residues like Trp59, Tyr62, Gln63, Asp197, and His299 as crucial for the interaction. nih.gov Similar MD simulation studies on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives targeting cyclin-dependent kinases (CDKs) have also been used to validate docking results and confirm the stability of the predicted binding modes. nih.gov

In Silico Assessment of Bioactivity and ADME Parameters

The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to filter out compounds with poor pharmacokinetic profiles. Web-based tools like SwissADME are commonly used to predict these parameters for novel compounds, including thiazolopyridine derivatives. nih.gov

A key component of this assessment is evaluating compliance with established drug-likeness rules, such as Lipinski's Rule of Five. This rule sets criteria for molecular properties (molecular weight < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10) that influence oral bioavailability. Studies on various thiazolo[3,2-a]pyridine and thiazolidin-2,4-dione derivatives have shown that these compounds generally adhere to Lipinski's rule, suggesting good potential for oral absorption. nih.govresearchgate.net

Table 2: Predicted ADME Properties for Representative Thiazolopyridine Derivatives

Compound Class Molecular Weight ( g/mol ) LogP H-Bond Donors H-Bond Acceptors Lipinski Violations Reference
Thiazolo[3,2-a]pyridine-6,8-dicarbonitriles Varies Varies Varies Varies 0 or 1 nih.gov
Thiazolidin-2,4-diones Varies Varies Varies Varies Drug-like researchgate.net

These in silico predictions help prioritize which synthesized compounds should proceed to more intensive in vitro and in vivo testing.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is one of the most frequently used computational techniques for thiazolopyridine derivatives. It predicts the preferred orientation of a ligand within a protein's active site and estimates the binding affinity, typically expressed as a docking score in kcal/mol. actascientific.commdpi.com

Derivatives of the thiazolopyridine scaffold have been docked against a wide array of biological targets, demonstrating the versatility of this core structure.

Anti-diabetic Agents: Thiazolo[3,2-a]pyridine derivatives were docked into the active site of pancreatic α-amylase (PDB ID not specified), with the best-performing compound showing a strong binding energy of -7.43 Kcal/mol. nih.gov

Anticancer Agents: Thiazolo[5,4-b]pyridine (B1319707) derivatives were docked with a DNA dodecamer (PDB ID: 1BNA) to investigate their DNA intercalation potential, showing a binding energy of -5.02 Kcal/mol. actascientific.com Other studies have targeted cyclin-dependent kinases CDK2, CDK4, and CDK6 to identify novel inhibitors. nih.gov

Antimicrobial Agents: Novel thiazole derivatives incorporating a pyridine (B92270) moiety were docked into the active site of DNA gyrase, with scores ranging from -6.4 to -9.2 kcal/mol. nih.gov In another study, a thiazolo[3,2-a]pyridine derivative exhibited a binding energy of -20.84 kcal/mol against DNA gyrase, significantly better than the standard drug ciprofloxacin. researchgate.net

Anti-inflammatory Agents: Thiazolo[4,5-b]pyridin-2-one derivatives were preselected for in vitro anti-inflammatory testing based on their docking scores with cyclooxygenase (COX) enzymes. researchgate.net

Antiviral Agents: Thiazole-clubbed pyridine scaffolds were evaluated as potential inhibitors of the main protease (Mpro) of SARS-CoV-2 (PDB ID: 6LU7), with some derivatives showing higher docking scores (e.g., -8.6 kcal/mol) than the co-crystallized inhibitor. mdpi.com

Table 3: Summary of Molecular Docking Studies on Thiazolopyridine Derivatives

Compound Class Protein Target PDB ID Best Docking Score (kcal/mol) Key Interacting Residues Reference
Thiazolo[3,2-a]pyridines α-Amylase N/A -7.43 Trp59, Gln63, Asp197, His299 nih.gov
Thiazolo[5,4-b]pyridines DNA 1BNA -5.02 N/A actascientific.com
Thiazole-Pyridine Hybrids DNA Gyrase N/A -9.2 N/A nih.gov
Thiazole-Pyridine Hybrids SARS-CoV-2 Mpro 6LU7 -8.6 Cys145, His41, Met165 mdpi.com

These docking studies are instrumental in understanding the structure-activity relationships and guiding the design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized analogs.

A 3D-QSAR study was conducted on a series of 72 novel CDK2/4/6 inhibitors based on a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine scaffold. nih.gov The study generated contour maps for steric and electrostatic fields, providing a visual guide for structural modification. For example, the models might indicate that a bulky, electropositive group is favored in one region of the molecule, while a smaller, electronegative group is preferred in another to enhance binding affinity and inhibitory activity. nih.gov Such models are validated using statistical parameters like q² (cross-validated R²) and R²_pred (predictive R² for an external test set) to ensure their robustness and predictive power. nih.gov

Pharmacophore Modeling for Target Binding Motif Identification

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. nih.gov These models serve as 3D queries for virtual screening of large compound libraries to identify novel scaffolds that match the required features. nih.gov

For the thiazolopyridine scaffold, pharmacophore models can be generated based on the structures of known active compounds or from the ligand-receptor complex obtained through docking. For example, in the development of CDK4/6 inhibitors, the 2-anilino-4-(thiazol-5-yl)pyrimidine pharmacophore was a key starting point. acs.org Structural modifications, such as replacing a phenyl ring with pyridine and adding ionizable groups, were guided by the need to maintain or improve the fit to the pharmacophore of the target's active site. acs.org The identification of the hinge-binding motif is often a critical component of these models, such as the nitrogen atoms in the pyridine or thiazole rings forming hydrogen bonds with the protein backbone. nih.gov

Investigation of Biological Interactions and Potential Applications in Vitro Focus

Enzyme and Receptor Modulatory Activities

Derivatives of the thiazolopyridine scaffold have demonstrated significant potential as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer.

Phosphoinositide 3-Kinase (PI3K): A series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine (B1319707) analogues have been identified as potent PI3K inhibitors. mdpi.com One representative compound, 19a , showed extremely strong inhibitory activity against PI3Kα with an IC50 of 3.6 nM. nih.gov This compound also inhibited PI3Kγ and PI3Kδ at nanomolar concentrations, but its activity against PI3Kβ was about 10 times lower. nih.govresearchgate.net The structure-activity relationship (SAR) studies indicated that a sulfonamide group and a pyridyl group attached to the thiazolo[5,4-b]pyridine core were crucial for high potency. nih.govresearchgate.net Molecular docking studies revealed that the N-heterocyclic core fits into the ATP binding pocket of PI3Kα, forming a key hydrogen bond with the Val851 residue. mdpi.com

Epidermal Growth Factor Receptor (EGFR): Novel thiazolo[5,4-b]pyridine derivatives have been designed as potent and selective EGFR-tyrosine kinase (TK) inhibitors. nih.gov The lead compound, 10k , demonstrated significant potency against various cancer cell lines, with IC50 values of 0.010 μM, 0.08 μM, and 0.82 μM against HCC827, NCI-H1975, and A-549 cells, respectively. nih.gov Notably, several of these derivatives showed selective cytotoxicity towards cancer cells while being non-toxic to normal cells at high concentrations. nih.gov

c-KIT: Thiazolo[5,4-b]pyridine derivatives have been investigated as inhibitors of the c-KIT receptor tyrosine kinase, a target in gastrointestinal stromal tumors (GIST). nih.gov A derivative identified as 6r was found to be a potent c-KIT inhibitor, showing stronger enzymatic inhibitory activity against a resistant c-KIT double mutant than the established drug imatinib. nih.gov It also effectively suppressed the proliferation of c-KIT-dependent cancer cells. researchgate.net

RAF and VEGFR2: The thiazolo[5,4-b]pyridine scaffold has been utilized to develop dual inhibitors of RAF and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). researchgate.netnih.gov An N-methyl thiazolo[5,4-b]pyridine-5-amine derivative (compound 5 ) was developed, and its besylate monohydrate salt form (5c ) showed improved solubility and oral absorption. nih.gov This compound demonstrated significant antitumor efficacy in a xenograft model. nih.gov

Table 1: Kinase Inhibition by Thiazolo[5,4-b]pyridine Derivatives

Compound Target Kinase IC50 Value Cell Line IC50 Value
19a PI3Kα 3.6 nM nih.gov - -
19a PI3Kγ Nanomolar researchgate.net - -
19a PI3Kδ Nanomolar researchgate.net - -
10k EGFR-TK - HCC827 0.010 µM nih.gov
10k EGFR-TK - NCI-H1975 0.08 µM nih.gov
10k EGFR-TK - A-549 0.82 µM nih.gov
6r c-KIT (V560G/D816V) 4.77 µM nih.gov HMC1.2 1.15 µM nih.gov
5c RAF/VEGFR2 - HT-29 Efficacy in xenograft nih.gov

Thiazolopyridine ureas have been identified as a novel class of antitubercular agents that act by inhibiting the ATPase activity of DNA Gyrase B (GyrB), an essential enzyme in bacteria. nih.gov Potent compounds were developed with IC50 values of ≤ 1 nM against GyrB and a minimum inhibitory concentration (MIC) of ≤ 0.1 μM against Mycobacterium tuberculosis. nih.gov Further development led to thiazolopyridone ureas, which also showed potent inhibition of the enzyme (IC50 ~2 nM) and cellular activity (MIC=0.1 μM). nih.gov These compounds were found to be bactericidal and effective in an acute murine model of tuberculosis. nih.govnih.gov The thiazole (B1198619) moiety is known to inhibit DNA gyrase, which is crucial for DNA supercoiling. researchgate.net

Table 2: DNA Gyrase B Inhibition by Thiazolopyridine Derivatives

Compound Class Target Enzyme IC50 Value Target Organism MIC
Thiazolopyridine ureas DNA Gyrase B ≤ 1 nM nih.gov M. tuberculosis ≤ 0.1 µM nih.gov
Thiazolopyridone ureas DNA Gyrase B ~2 nM nih.gov M. tuberculosis 0.1 µM nih.gov

The sphingosine-1-phosphate (S1P) receptors, particularly S1P1 and S1P5, are key regulators of the immune system. Modulators of these receptors have therapeutic potential for autoimmune diseases. nih.govdrugbank.com A series of thiazolo[5,4-b]pyridine derivatives were optimized as S1P1 agonists with limited activity at the S1P3 receptor, which is associated with cardiovascular side effects. nih.gov This effort led to the discovery of AMG 369 , a potent dual agonist for S1P1 and S1P5. nih.gov Further optimization by replacing the azetidine (B1206935) carboxylate head-group of AMG 369 resulted in compound 8c , another potent and S1P3-sparing S1P1 agonist. researchgate.netrice.edu Several S1P receptor modulators, such as ozanimod, are selective for S1P1 and S1P5. frontiersin.org

Table 3: S1P Receptor Agonism by Thiazolo[5,4-b]pyridine Derivatives

Compound Target Receptor Activity
AMG 369 S1P1 / S1P5 Potent dual agonist nih.gov
Compound 8c S1P1 Potent agonist (S1P3-sparing) researchgate.netrice.edu

The thiazolo[5,4-b]pyridine skeleton has been identified as a structural feature in antagonists of the histamine (B1213489) H3 receptor. nih.gov The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it a target for neurological and cognitive disorders. nih.gov While specific data for thiazolo[4,5-b]pyridine-6-carbaldehyde is not detailed, the general class of thiazolopyridine derivatives has been explored for this activity. nih.gov Research on related thiazole derivatives showed that the position of substituents on the thiazole ring is critical for H3 receptor antagonist activity. nih.gov

Glucokinase (GK) is a key enzyme in glucose homeostasis and a target for type 2 diabetes treatment. scienceopen.com Thiazolo[5,4-b]pyridine derivatives have been investigated as glucokinase activators. nih.gov A sulfonamide derivative, compound 17c (3-cyclopentyl-N-(5-methoxy-thiazolo[5,4-b]pyridin-2-yl)-2-[4-(4-methyl-piperazine-1-sulfonyl)-phenyl]-propionamide), was identified as a potent GK activator with an αKa of 39 nM in vitro. acs.org This compound effectively activated the GK enzyme at low nanomolar concentrations. acs.org

Table 4: Glucokinase Activation by a Thiazolo[5,4-b]pyridine Derivative

Compound Target Enzyme αKa Value
Compound 17c Glucokinase 39 nM acs.org

Acetylcholinesterase (AChE) inhibitors are used in the treatment of Alzheimer's disease. tbzmed.ac.ir While direct studies on this compound are not available, related fused heterocyclic systems have been explored. Derivatives of 5H-thiazolo[3,2-a]pyrimidine, a related scaffold, have shown considerable AChE inhibitory effects, with some compounds displaying over 50% inhibition at a 10 µM concentration. umich.edu Another study on thiazoloindazole derivatives identified a compound, Tl45b , with a potent AChE inhibitory IC50 of 0.071 µM. nih.gov These findings suggest that thiazole-fused pyridine-like structures have potential as backbones for AChE inhibitors.

Table 5: Acetylcholinesterase Inhibition by Related Thiazole Derivatives

Compound Class Compound Example Target Enzyme IC50 Value
Thiazoloindazole Tl45b Acetylcholinesterase 0.071 µM nih.gov
5H-thiazolo[3,2-a]pyrimidine - Acetylcholinesterase >50% inhibition @ 10 µM umich.edu

In Vitro Antimicrobial and Antifungal Activity Assessment

Derivatives of the thiazolo[4,5-b]pyridine (B1357651) nucleus have been the subject of numerous studies to evaluate their efficacy against various microbial and fungal pathogens. These in vitro assessments are crucial in the preliminary stages of drug discovery to identify promising candidates for further development.

One study reported that 2-oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid exhibited the highest antimicrobial activity, with a minimal inhibitory concentration (MIC) of 12.5 μg/mL against Candida albicans. proquest.comconsensus.appresearchgate.net This same research also explored the synergistic effects of these compounds with amoxicillin (B794) against multidrug-resistant strains, finding that one derivative, in particular, showed the best synergistic activity. proquest.comconsensus.appresearchgate.net Another study highlighted that certain thiazolo[4,5-d]pyrimidine (B1250722) derivatives displayed significant inhibitory effects against Gram-positive bacteria and yeasts. nih.gov

The antifungal potential of these compounds has also been a key area of investigation. Research has shown that newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives possess very strong activity against Candida albicans strains, with MIC values ranging from 0.008 to 7.81 µg/mL, which is comparable or even superior to the standard drug nystatin. nih.gov The mechanism of action is thought to involve disruption of the fungal cell wall or membrane. nih.gov Furthermore, spiro[cyclohexane-1,2'-thiazolo[4,5-b]pyridine] derivatives have demonstrated higher antifungal and antibacterial performance, with MIC values between 39 and 67 µg/ml against all tested pathogenic strains, surpassing the reference drug ampicillin. researchgate.net

It has been noted that the introduction of different substituents onto the thiazolo[4,5-b]pyridine core can significantly influence the antimicrobial and antifungal activity. For instance, the presence of a hydroxyl group on an aromatic ring or a heterocyclic moiety can enhance antimicrobial effects. nih.gov

In Vitro Anticancer and Antiproliferative Studies

The potential of thiazolo[4,5-b]pyridine derivatives as anticancer agents has been extensively explored through various in vitro studies, focusing on their ability to inhibit cancer cell growth, modulate cellular signaling pathways, and prevent metastasis.

Numerous studies have demonstrated the antiproliferative effects of thiazolo[4,5-b]pyridine derivatives against a range of human cancer cell lines. For instance, two series of isothiazolo[5,4-b]pyridine (B1251151) derivatives were found to exhibit a broad spectrum of anticancer activity at a concentration of approximately 20 mM/L at the GI50 level. nih.gov Another study synthesized a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives and evaluated their anticancer activity against A-549 (lung), Bel7402 (liver), and HCT-8 (colon) cancer cell lines. mdpi.com The 4-chloro-2-methylphenyl amido substituted thiazole containing a 2-chlorophenyl group showed the highest activity against the A-549 cell line. mdpi.com

Furthermore, pyrazolopyridine derivatives have also shown remarkable anticancer activities. One such derivative displayed high activity against A-549, HEPG2 (liver), and HCT-116 (colon) cancer cell lines with IC50 values of 2.9, 2.6, and 2.3 µmol, respectively. researchgate.net The introduction of a trifluoromethyl group into the thiazolo[4,5-d]pyrimidine scaffold has been shown to enhance cytotoxic potential against various cancer cell lines. mdpi.com Specifically, 7-chloro derivatives of this scaffold were more active than their 7-oxo counterparts, with a derivative containing a pyridine (B92270) at the 5-position being the most active in its group. mdpi.com

The anticancer effects of thiazolo[4,5-b]pyridine derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. One study identified a thiazolo[5,4-b]pyridine derivative, 6r, as a potent c-KIT inhibitor. nih.gov This compound was shown to block the downstream signaling of c-KIT, leading to the induction of apoptosis and cell cycle arrest in cancer cells. nih.gov

Other research has focused on the inhibition of the PI3K/AKT/mTOR pathway. Nineteen novel compounds derived from a thiazole scaffold were evaluated, with one compound demonstrating the most potent anticancer effects across several cell lines by inhibiting this pathway. nih.gov Thiazole derivatives have also been investigated as inhibitors of cyclin-dependent kinases (CDKs) and Aurora kinases. One compound showed high potency as a CDK9 inhibitor with strong anti-proliferative effects, while another series of modified 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amines were identified as potent blockers of Aurora A and B enzymes. nih.gov

In addition to inhibiting proliferation, certain thiazolo[4,5-b]pyridine derivatives have demonstrated the ability to suppress cancer cell migration and invasion, key processes in metastasis. The c-KIT inhibitor, derivative 6r, was found to notably suppress the migration and invasion of GIST-T1 cells in vitro. nih.gov This compound also inhibited anchorage-independent growth, further highlighting its potential to prevent metastasis. nih.gov

In Vitro Anti-inflammatory and Antioxidant Activity

The thiazolo[4,5-b]pyridine framework has also been investigated for its potential to combat inflammation and oxidative stress, two processes implicated in a wide range of diseases.

Several studies have synthesized and evaluated thiazolo[4,5-b]pyridine derivatives for their anti-inflammatory properties. ukrbiochemjournal.orgbiointerfaceresearch.compensoft.net In one study, some synthesized compounds demonstrated strong anti-inflammatory action, even exceeding that of the standard drug ibuprofen. ukrbiochemjournal.orgnih.gov The anti-inflammatory effect of these derivatives is thought to be influenced by the nature of the substituents on the core structure. biointerfaceresearch.compensoft.net For example, the introduction of an ethyl acetate (B1210297) substituent into the thiol group of a specific derivative led to an increase in activity compared to the reference drug. biointerfaceresearch.com

The antioxidant activity of thiazolo[4,5-b]pyridine derivatives has been assessed in vitro using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netnih.govnuph.edu.uaresearchgate.netpensoft.netbiointerfaceresearch.comresearchgate.net A series of novel 3-aryl-5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridine-2-ones and their acylated derivatives were synthesized and showed potential as antioxidant agents. nuph.edu.ua Further modifications of (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide also yielded compounds with promising antioxidant activity. researchgate.netpensoft.net These findings suggest that the thiazolo[4,5-b]pyridine scaffold is a promising starting point for the development of new anti-inflammatory and antioxidant agents.

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For thiazolo[4,5-b]pyridine derivatives, SAR studies have been instrumental in identifying key structural features that contribute to their antimicrobial, anticancer, and anti-inflammatory effects.

In the context of anticancer activity, SAR studies of thiazolo[5,4-b]pyridine derivatives identified compound 6r as a potent c-KIT inhibitor, highlighting the importance of specific substitutions on the core structure for enhanced enzymatic and anti-proliferative activities. nih.gov For thiazole derivatives targeting the PI3K/AKT/mTOR pathway, the presence of certain functional groups was found to be crucial for their potent anticancer effects. nih.gov Similarly, SAR analysis of pyrimidines with thiazole ring systems helped in identifying selective CDK9 inhibitors. nih.gov

Regarding antimicrobial activity, SAR studies have shown that the introduction of specific substituents can significantly enhance the potency of thiazolo[4,5-b]pyridine derivatives. For example, the presence of a hydroxyl group on an aromatic ring or a heterocyclic moiety has been linked to increased antimicrobial efficacy. nih.gov Furthermore, the modification of the N3 position of the thiazolo[4,5-b]pyridine core has been shown to influence anti-inflammatory activity. ukrbiochemjournal.org

These SAR studies provide a rational basis for the design and synthesis of new, more potent, and selective thiazolo[4,5-b]pyridine-based therapeutic agents. By understanding the relationship between chemical structure and biological function, researchers can strategically modify the lead compounds to optimize their desired pharmacological properties.

Elucidation of Molecular Mechanisms of Action (In Vitro)

The in vitro investigation into the molecular mechanisms of action for thiazolopyridine derivatives has predominantly centered on their role as kinase inhibitors. nih.gov Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. thieme-connect.de Thiazolopyridine-based compounds have been designed and synthesized to target various protein kinases, demonstrating the versatility of this scaffold in medicinal chemistry. nih.gov

Molecular docking studies have been instrumental in elucidating the binding modes of thiazolopyridine derivatives within the ATP-binding pockets of various kinases. These studies reveal key interactions that are crucial for their inhibitory activity.

For instance, in the case of thiazolo[5,4-b]pyridine derivatives designed as c-KIT inhibitors, molecular docking has shown that these compounds can form hydrogen bonds with the backbone of Cys673 in the hinge region of the kinase. nih.gov The 3-trifluoromethylphenyl group present in some of these derivatives fits well into a hydrophobic binding pocket, further stabilizing the interaction. nih.gov Similarly, derivatives targeting EGFR-TK have been shown to form essential hydrogen bonds with Cys797. nih.gov

In studies of thiazolo[5,4-b]pyridines as PI3K inhibitors, the N-heterocyclic core of the compounds was found to be directly involved in binding to the kinase through key hydrogen bond interactions with Val851 in the hinge region. mdpi.com Additionally, a sulfonamide group present in some of these derivatives forms another hydrogen bond with Lys802, enhancing the binding affinity. mdpi.com

The following table summarizes key ligand-protein binding interactions for various thiazolopyridine derivatives as kinase inhibitors:

Thiazolopyridine Derivative ClassTarget KinaseKey Amino Acid InteractionsType of InteractionSource
Thiazolo[5,4-b]pyridinec-KITCys673Hydrogen Bonding nih.gov
Thiazolo[5,4-b]pyridineEGFR-TKCys797Hydrogen Bonding nih.gov
Thiazolo[5,4-b]pyridinePI3KαVal851, Lys802Hydrogen Bonding mdpi.com
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amineCDK2Asp145Hydrogen Bonding acs.org
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amineCDK2Phe80Hydrophobic Interaction acs.org

The binding of thiazolopyridine derivatives to their target kinases leads to the modulation of downstream cellular signaling pathways, which has been demonstrated in various in vitro cellular assays.

Thiazolo[5,4-b]pyridine derivatives that inhibit c-KIT have been shown to block the downstream signaling of this receptor tyrosine kinase. sigmaaldrich.com This blockade can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. nih.govsigmaaldrich.com For example, the potent derivative 6r was found to attenuate the proliferation of cancer cells by inhibiting c-KIT signaling. nih.gov

In the context of non-small cell lung cancer, thiazolo[5,4-b]pyridine derivatives targeting EGFR-TK have demonstrated the ability to inhibit the autophosphorylation of the EGFR-TK in HCC827 cells. nih.gov One of the lead compounds, 10k, was shown to induce significant early and late apoptosis in cancer cells. nih.gov

Furthermore, 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives that inhibit CDK4/6 have been observed to cause an accumulation of cells in the G1 phase of the cell cycle. acs.org This is a direct consequence of inhibiting the kinases that regulate the G1-S phase transition.

The table below outlines the cellular pathway modulation by different classes of thiazolopyridine derivatives:

Thiazolopyridine Derivative ClassTarget KinaseCellular EffectModulated PathwaySource
Thiazolo[5,4-b]pyridinec-KITInduction of apoptosis, cell cycle arrestc-KIT downstream signaling nih.govsigmaaldrich.com
Thiazolo[5,4-b]pyridineEGFR-TKInduction of apoptosisEGFR-TK signaling nih.gov
Thiazolo[5,4-b]pyridinePI3KInhibition of cell growth and proliferationPI3K signaling pathway mdpi.comresearchgate.net
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amineCDK4/6G1 phase cell cycle arrestCell cycle regulation acs.org

Advanced Applications Beyond Biology

Applications in Materials Science

The thiazolo[4,5-b]pyridine (B1357651) core is recognized for its rigid, planar structure and electron-deficient nature, which are desirable characteristics for applications in organic electronics. rsc.org These features facilitate efficient intermolecular π–π stacking, a crucial factor for charge transport in organic semiconductor materials.

The field of fluorescent materials is continually seeking new small molecule dyes for solid-state applications in photonics and optoelectronics. rsc.org While direct studies on the fluorescence modulation of Thiazolo[4,5-b]pyridine-6-carbaldehyde are not extensively documented, research on related thiazole-containing heterocyclic systems provides strong evidence for their potential. For instance, derivatives of the isomeric thiazolo[5,4-d]thiazole (B1587360) have been shown to exhibit fluorescence spanning the entire visible spectrum, from blue to orange-red. rsc.org This tunability of emission is a key attribute for the development of advanced optical devices.

Furthermore, studies on oxazolo[4,5-b]pyridine (B1248351) derivatives, which share a similar fused heterocyclic structure, have demonstrated that the introduction of electron-donating and electron-withdrawing groups can significantly influence their ground and excited state dipole moments, leading to a strong charge transfer character in their fluorescence. researchgate.net The aldehyde group in this compound acts as an electron-withdrawing group, which could potentially be modified to fine-tune the optoelectronic properties of the molecule.

A notable example within the broader class of thiazolo[4,5-b]pyridine derivatives is the development of a fluorescent probe for zinc ions. nih.gov A novel probe, 2-HPTP, based on the thiazolo[4,5-b]pyridine scaffold, demonstrated a significant fluorescence enhancement and a remarkable 85 nm red-shift in its emission wavelength upon complexation with Zn2+. nih.gov This behavior highlights the inherent capability of the thiazolo[4,5-b]pyridine core to participate in fluorescence modulation, a property that could be harnessed in the design of new optoelectronic materials.

The development of novel organic semiconductors is a key area of materials science, with applications in transistors, solar cells, and light-emitting diodes. The thiazolo[5,4-d]thiazole backbone, a related heterocyclic system, is considered a promising building block for such materials due to its electron-deficient character and high oxidative stability. rsc.org These properties are often associated with low-lying highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for efficient charge injection and transport.

While specific research on the use of this compound in conductive material development is limited, the structural and electronic characteristics of the parent scaffold are highly relevant. The planarity of the thiazolo[4,5-b]pyridine system promotes strong intermolecular π-π interactions, which are essential for creating efficient charge transport pathways in organic thin films. The presence of the aldehyde group offers a reactive site for further chemical modifications, allowing for the synthesis of larger conjugated systems and polymers. By strategically modifying the substituents on the thiazolo[4,5-b]pyridine ring, it is possible to engineer the bandgap of the resulting materials, thereby tuning their electrical and optical properties for specific device applications.

Use as Chemical Probes in Biochemical Studies

The design and synthesis of selective fluorescent probes are of paramount importance for understanding complex biological processes. The thiazolo[4,5-b]pyridine framework has proven to be an excellent platform for the development of such probes.

A significant breakthrough in this area is the creation of a thiazolo[4,5-b]pyridine-based fluorescent probe, 2-HPTP, for the selective detection of zinc ions (Zn2+). nih.gov This probe exhibits high selectivity for Zn2+ over other biologically relevant metal ions. nih.gov Upon binding to Zn2+, the probe forms a 1:1 complex and displays a notable enhancement in its fluorescence intensity, accompanied by a substantial red-shift in its emission. nih.gov The detection limit for Zn2+ was determined to be 3.48 × 10-7 M, demonstrating its high sensitivity. nih.gov

Further investigations revealed that this probe is cell membrane permeable and photostable, making it suitable for monitoring intracellular Zn2+ concentration changes in living cells. nih.gov Its high selectivity for lysosomes was also demonstrated through co-staining experiments. nih.gov The successful application of this probe in imaging Zn2+ in the nematode C. elegans underscores its utility in studying the biological functions of this important ion in living tissues. nih.gov The aldehyde functionality in this compound provides a versatile handle for conjugating this core structure to other molecules to create a variety of targeted chemical probes for biochemical studies.

Future Research Directions and Perspectives

Development of Novel Synthetic Pathways

Current synthetic routes to the thiazolo[4,5-b]pyridine (B1357651) core often involve multi-step procedures. Future research should focus on developing more efficient, scalable, and environmentally benign synthetic strategies. The introduction of the C6-carbaldehyde group, in particular, requires robust and high-yielding methodologies that are compatible with a wide range of other functional groups.

Key areas for exploration include:

Catalytic C-H Functionalization: Direct and selective installation of the formyl group (or a precursor) onto a pre-formed thiazolo[4,5-b]pyridine ring using modern transition-metal catalysis would represent a significant leap in synthetic efficiency.

Flow Chemistry: The use of microreactor technology could enable safer, more controlled, and scalable synthesis, particularly for reactions involving hazardous reagents or intermediates.

Exploration of Diverse Derivatization Opportunities

The aldehyde functionality of Thiazolo[4,5-b]pyridine-6-carbaldehyde is a versatile chemical handle for a vast array of chemical transformations. This allows for the creation of large and diverse libraries of novel compounds for biological screening and materials science applications. The strategic location of the aldehyde at the C6-position offers a unique vector for substitution compared to modifications at other positions like N3 or C5 which have been more commonly explored. nih.govresearchgate.net

Future derivatization efforts could focus on the reactions outlined in the table below.

Reaction TypeReagents/ConditionsPotential Product ClassApplication Focus
Reductive AminationAmines, NaBH(OAc)₃Secondary/Tertiary AminesKinase Inhibitors, GPCR Ligands
Wittig ReactionPhosphonium YlidesAlkenesMolecular Probes, Photovoltaics
Knoevenagel CondensationActive Methylene (B1212753) Compoundsα,β-Unsaturated SystemsCytotoxic Agents, Dyes
Aldol CondensationKetones, Aldehydesβ-Hydroxy CarbonylsAnti-inflammatory Agents
Schiff Base FormationPrimary AminesIminesMetal Ion Sensors, Catalysts
Oxidation/ReductionOxidizing/Reducing AgentsCarboxylic Acids/AlcoholsProdrugs, Solubilizing Groups

These derivatizations would allow for systematic Structure-Activity Relationship (SAR) studies, helping to identify key structural features required for specific biological activities, such as those seen in other thiazolopyridine derivatives which inhibit kinases like c-KIT and EGFR-TK. nih.govnih.gov

Advanced Mechanistic Studies of Biological Interactions

While the broader class of thiazolopyridines is known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, the specific mechanisms of action are often not fully elucidated. nih.govmdpi.com Future derivatives of this compound should be subjected to rigorous mechanistic investigation.

Priorities for mechanistic studies include:

Target Identification and Validation: Utilizing chemical proteomics techniques like activity-based protein profiling (ABPP) to identify the direct cellular targets of bioactive derivatives.

Enzyme Kinetics and Binding Assays: For derivatives designed as enzyme inhibitors (e.g., for PI3K or DNA gyrase), detailed kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive, irreversible). mdpi.comnih.gov

Structural Biology: Co-crystallizing lead compounds with their protein targets to obtain high-resolution X-ray structures. This provides invaluable insight into the precise binding interactions, as demonstrated in docking studies with kinases, guiding further rational design. nih.govnih.gov

Cellular Pathway Analysis: Employing transcriptomics (RNA-seq) and proteomics to understand how these compounds affect global cellular signaling pathways, leading to their observed phenotypic effects like apoptosis or cell cycle arrest. nih.gov

Design of Highly Selective Molecular Probes

The inherent fluorescence potential of the thiazolo[4,5-b]pyridine core makes it an attractive scaffold for the development of molecular probes. nih.gov Research has already demonstrated that a derivative can act as a selective fluorescent probe for zinc ions, undergoing a significant spectral shift upon binding. nih.gov

Future work can build on this by using the C6-aldehyde group as a key site for modification:

Ion and Small Molecule Sensing: The aldehyde can be converted into Schiff bases or other chelating moieties to create selective turn-on or ratiometric fluorescent probes for biologically important metal ions (e.g., Fe²⁺, Cu²⁺) or anions (e.g., phosphate, cyanide).

Targeted Imaging Agents: The aldehyde can serve as a conjugation point to link the thiazolopyridine fluorophore to ligands that target specific organelles (e.g., mitochondria, lysosomes) or cell types (e.g., cancer cells via folate or RGD peptides). nih.gov

Bioorthogonal Probes: Derivatizing the aldehyde into a bioorthogonal handle (e.g., an alkyne or azide (B81097) via Wittig-type chemistry) would allow for its use in advanced cellular imaging techniques like click chemistry-mediated labeling.

Computational-Guided Compound Design

The integration of computational chemistry is crucial for accelerating the discovery and optimization of novel this compound derivatives. Molecular docking has already been successfully used to pre-select and rationalize the activity of related compounds against targets like cyclooxygenase and various kinases. nih.govnih.govnih.gov

Future computational efforts should be expanded to include:

Virtual Screening: Using the this compound scaffold as a starting point for large-scale virtual screening of compound libraries against high-value biological targets.

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models based on libraries of derivatives to predict the activity of new, unsynthesized compounds and prioritize synthetic efforts.

Molecular Dynamics (MD) Simulations: Performing MD simulations to understand the dynamic behavior of ligand-protein complexes, assess binding stability, and predict resistance mutations.

ADME/Tox Prediction: Employing in silico models to predict absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties early in the design phase, reducing late-stage attrition of drug candidates. mdpi.com

Integration with Emerging Technologies in Chemical Biology

To remain at the forefront of scientific discovery, research on this compound and its derivatives must be integrated with cutting-edge technologies.

Potential integrations include:

DNA-Encoded Libraries (DELs): The aldehyde group is an ideal anchor point for incorporation into DELs. This would allow for the screening of billions of unique derivatives against a multitude of protein targets simultaneously, dramatically accelerating hit discovery.

High-Content Imaging (HCI): Using fluorescent derivatives of the core scaffold in HCI screens to assess their effects on multiple cellular parameters (e.g., morphology, organelle health, protein localization) in a single experiment.

PROTAC and Molecular Glues: Exploring the potential of the thiazolopyridine scaffold as a building block for Proteolysis Targeting Chimeras (PROTACs) or molecular glues. The C6-position provides a strategic vector to attach linkers and E3 ligase-binding moieties for targeted protein degradation.

By pursuing these future research directions, the scientific community can fully harness the chemical versatility and biological potential of this compound, paving the way for new therapeutic agents, advanced diagnostic tools, and novel materials.

Q & A

Q. What are the common synthetic routes for preparing thiazolo[4,5-b]pyridine-6-carbaldehyde, and how can purity be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of precursors like 2-aminopyridine derivatives with thiourea or thioamide reagents under acidic or basic conditions. For example, the cyclization of 6-amino-2-mercaptopyridine-3-carbonitrile with chloroacetaldehyde yields the thiazolo[4,5-b]pyridine core, followed by formylation at the C6 position using Vilsmeier-Haack conditions (POCl₃/DMF) . Purity optimization involves recrystallization from ethanol/water mixtures and chromatography (silica gel, eluent: ethyl acetate/hexane). Analytical HPLC with a C18 column (UV detection at 254 nm) confirms purity (>98%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Key signals include the aldehyde proton at δ 9.8–10.2 ppm (singlet) and aromatic protons in the thiazolo-pyridine ring (δ 7.5–8.5 ppm). Carbon signals for the aldehyde group appear at δ 190–195 ppm .
  • IR Spectroscopy : Strong absorption bands at ~1680–1700 cm⁻¹ (C=O stretch) and ~1590 cm⁻¹ (C=N stretch) confirm functional groups .
  • Mass Spectrometry (ESI-MS) : The molecular ion peak [M+H]⁺ matches the calculated molecular weight (e.g., C₈H₅N₂OS: 193.03 g/mol) .

Q. How is the compound screened for preliminary biological activity in academic settings?

Methodological Answer: Initial screening involves:

  • Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer activity : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48-hour exposure .
  • Enzyme inhibition : Fluorescence-based assays for targets like Aβ42 fibrillization (Alzheimer’s models) or GK enzyme activation (diabetes) .

Advanced Research Questions

Q. How do substituents at the C3 and C6 positions influence bioactivity, and what strategies optimize potency?

Methodological Answer:

  • C6 modifications : Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhances anticancer activity by 2–3-fold (e.g., 6-phenylazo derivatives in ). Computational docking (AutoDock Vina) predicts improved binding to kinase targets .
  • C3 modifications : Alkylation (e.g., cyanethylation) or aryl substitution improves solubility and pharmacokinetics. For example, 3-(propionitrile) derivatives show enhanced blood-brain barrier penetration in neuroinflammation models .
  • Optimization strategy : Parallel synthesis via Ullmann coupling or Suzuki-Miyaura reactions enables rapid SAR exploration .

Q. What in vivo models are suitable for evaluating anti-inflammatory or neuroprotective effects?

Methodological Answer:

  • Carrageenan-induced paw edema (rats) : Measure edema reduction at 3–6 hours post-administration (10–50 mg/kg dose) .
  • Neuroprotection models :
    • Aβ42-induced neurodegeneration in C. elegans: Quantify paralysis rate and amyloid aggregation via Thioflavin T staining .
    • LPS-induced neuroinflammation in mice: Assess cytokine levels (IL-6, TNF-α) in brain homogenates via ELISA .

Q. How can structural contradictions in reported bioactivity data be resolved?

Methodological Answer:

  • Data reconciliation : Compare assay conditions (e.g., cell line variability, solvent effects). For example, discrepancies in antifungal activity ( vs. 15) may arise from differences in fungal strains (C. albicans vs. A. fumigatus).
  • Metabolic stability studies : Use liver microsomes (human/rat) to identify rapid degradation of certain derivatives (e.g., ester hydrolysis in ).
  • Crystallography : Resolve 3D structures via X-ray diffraction to confirm regiochemistry of substituents (e.g., C6 vs. C7 formylation) .

Methodological Challenges and Solutions

Q. What are the challenges in scaling up synthesis, and how can they be addressed?

Methodological Answer:

  • Low yields in cyclization steps : Optimize solvent systems (e.g., switch from DMF to PEG-400) and use microwave-assisted synthesis (120°C, 30 min) to improve efficiency .
  • Purification difficulties : Employ flash chromatography with gradient elution (hexane → ethyl acetate) or preparative HPLC for polar derivatives .

Q. How can computational tools predict off-target effects or toxicity?

Methodological Answer:

  • ADMET prediction : Use SwissADME or ProTox-II to estimate bioavailability, hepatotoxicity, and CYP450 inhibition .
  • Molecular dynamics simulations (GROMACS) : Model binding to hERG channels to assess cardiac toxicity risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.